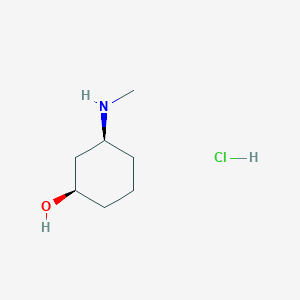

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride

Description

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride is a cyclohexanol derivative featuring a methylamino (-NHCH₃) group at the 3-position and a hydrochloride salt. Its molecular formula is C₇H₁₆ClNO, with a molecular weight of 165.66 g/mol. The stereochemistry (1R,3S) is critical for its physicochemical and biological properties, as enantiomeric differences often influence receptor binding and metabolic stability. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, particularly in analgesic and anti-inflammatory applications .

Properties

IUPAC Name |

(1R,3S)-3-(methylamino)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-8-6-3-2-4-7(9)5-6;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRLUNHNWJYPLG-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCC(C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC[C@H](C1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer. This method builds two chiral centers in the target product. The N-acylhydroxylamine compound is obtained through a one-step ammonolysis reaction between a chiral hydroxy acid ester and hydroxylamine . The reaction conditions are mild, and the process is efficient, making it suitable for large-scale industrial production.

Industrial Production Methods

The industrial production of this compound involves the use of widely available and cost-effective raw materials. The process is designed to be simple and economical, with high atom economy and low production costs. The product obtained has high optical purity and stable quality, making it ideal for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group into a ketone or aldehyde.

Reduction: Reduction reactions can convert the ketone or aldehyde back to the alcohol form.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while reduction can revert these products back to the alcohol form. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications in several domains:

Organic Chemistry

- Chiral Building Block: It serves as a crucial chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of compounds with specific desired properties .

Medicinal Chemistry

- Therapeutic Potential: Research indicates that (1R,3S)-3-Methylamino-cyclohexanol hydrochloride may exhibit analgesic and anesthetic properties. It is being investigated as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders .

- Biological Activity: Studies have shown its interaction with various biological systems, impacting neurotransmission pathways and potentially modulating pain responses .

Pharmacology

- Mechanism of Action: The compound interacts with specific receptors or enzymes, influencing signaling pathways involved in pain perception and other physiological processes .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

Mechanism of Action

The mechanism of action of (1R,3S)-3-Methylamino-cyclohexanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

(1S,3S)-3-Amino-cyclohexanol Hydrochloride (CAS: 2377847-94-2)

- Molecular Formula: C₆H₁₄ClNO

- Molecular Weight : 151.64 g/mol

- Key Differences: Lacks the methyl group on the amino substituent. Stereochemistry (1S,3S) vs. (1R,3S) in the target compound.

- Used as a precursor in synthesizing neuroactive agents or antibiotics.

(1S,3R)-3-Amino-cyclopentanol Hydrochloride (CAS: 1279032-31-3)

- Molecular Formula: C₅H₁₂ClNO

- Molecular Weight : 137.61 g/mol

- Key Differences: Cyclopentanol backbone (5-membered ring) vs. cyclohexanol (6-membered). (1S,3R) stereochemistry.

- Implications :

rel-(1R,3S)-3-Methoxycyclohexan-1-amine Hydrochloride (CAS: 1067908-67-1)

- Molecular Formula: C₇H₁₆ClNO

- Molecular Weight : 165.66 g/mol

- Key Differences: Methoxy (-OCH₃) substituent instead of methylamino (-NHCH₃). Same stereochemistry (1R,3S).

- Likely used in asymmetric catalysis or as a chiral building block .

Tramadol-Related Cyclohexanol Derivatives

- Example: (RS,SR)-1-(3-Methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanol Hydrochloride

- Molecular Formula: C₁₆H₂₅NO₂·HCl

- Molecular Weight : 299.84 g/mol

- Key Differences: Larger structure with aromatic (3-methoxyphenyl) and dimethylaminomethyl groups.

- Implications: Demonstrates the pharmacological significance of cyclohexanol amines in pain management (e.g., Tramadol analogs) .

Comparative Data Table

Research Findings and Implications

- Stereochemical Influence : The (1R,3S) configuration in the target compound may enhance binding to opioid or adrenergic receptors compared to (1S,3S) isomers, as seen in Tramadol analogs .

- Synthetic Routes : Hydrochloride salt formation via HCl/dioxane treatment (similar to ’s method) is a common strategy for improving stability and crystallinity .

Biological Activity

(1R,3S)-3-Methylamino-cyclohexanol hydrochloride is a compound with notable biological activities, particularly in the context of its pharmacological potential and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C7H15ClN2O

- Molecular Weight : 164.66 g/mol

Interaction with TRPA1 Receptors

Recent studies have indicated that this compound may interact with the TRPA1 receptor, a critical player in nociception and inflammatory pain pathways. Activation of TRPA1 is associated with pain sensation and inflammation. Compounds that inhibit TRPA1 can potentially alleviate pain by blocking this pathway.

Antimicrobial Activity

Research has shown that derivatives of cyclohexanol compounds exhibit antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy .

Efficacy in Pain Models

In animal models, this compound has demonstrated significant effects on pain modulation. For instance:

- Nociceptive Pain Model : Intraplantar injection of TRPA1 agonists led to a robust nocifensive response in rats. Administration of the compound resulted in a marked reduction in flinching and licking behaviors, indicating its potential as an analgesic agent .

- Inflammatory Pain Model : The compound was effective in reducing mechanical hyperalgesia induced by complete Freund's adjuvant (CFA) injection. This suggests its role in modulating inflammatory pain responses .

Antimicrobial Efficacy

Preliminary studies indicate that this compound exhibits antimicrobial activity against specific pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential cellular processes.

Case Study 1: Analgesic Properties

In a controlled study involving rats subjected to CFA-induced inflammation, administration of this compound significantly reduced pain behaviors. The study measured withdrawal thresholds before and after treatment, demonstrating a clear analgesic effect.

Case Study 2: Antimicrobial Testing

A series of tests were conducted to evaluate the antimicrobial properties of the compound against common bacterial strains. Results indicated that it effectively inhibited growth at specific concentrations, supporting its potential as an antimicrobial agent.

Comparative Analysis

| Property | This compound | TRPA1 Inhibitors | Antimicrobial Agents |

|---|---|---|---|

| Molecular Weight | 164.66 g/mol | Varies | Varies |

| Mechanism of Action | TRPA1 inhibition | TRPA1 inhibition | Cell membrane disruption |

| Efficacy in Pain Models | Significant reduction in nociceptive responses | High | N/A |

| Antimicrobial Activity | Moderate efficacy against specific pathogens | N/A | High |

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling (1R,3S)-3-Methylamino-cyclohexanol hydrochloride in laboratory settings?

- Methodological Answer :

- Exposure Control : Use fume hoods to minimize inhalation risks and ensure adequate ventilation. Personal protective equipment (PPE) must include nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., FFP3 masks) is advised if dust generation is possible .

- Spill Management : Avoid dust formation; use inert absorbents (e.g., vermiculite) for containment. Dispose of waste according to local hazardous waste regulations .

- First Aid : For inhalation, move to fresh air and administer oxygen if breathing is labored. For skin contact, wash thoroughly with water and soap. Immediate medical consultation is required for significant exposure .

Q. What are the established synthesis routes for this compound, and how is stereochemical purity ensured?

- Methodological Answer :

- Synthesis : While direct routes are not detailed in the evidence, analogous compounds (e.g., HIV drug intermediates) suggest chiral resolution via enantioselective catalysis or enzymatic methods. For example, asymmetric hydrogenation or kinetic resolution using lipases may achieve the desired (1R,3S) configuration .

- Purity Assurance : Use chiral HPLC or capillary electrophoresis with cyclodextrin-based columns to verify enantiomeric excess (ee). Polarimetry or X-ray crystallography (as in ) can confirm absolute configuration .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm structural integrity, with coupling constants () identifying cyclohexanol ring conformation and methylamino group orientation.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClNO) and detects impurities.

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm, NH bending at ~1600 cm) .

Advanced Research Questions

Q. How can researchers address the lack of physicochemical data (e.g., solubility, partition coefficient) for this compound in experimental design?

- Methodological Answer :

- Solubility Estimation : Use the Hansen solubility parameters (HSPs) or COSMO-RS computational models to predict solubility in organic/aqueous solvents. Validate experimentally via turbidimetry or shake-flask methods .

- LogP Determination : Employ reverse-phase HPLC with reference standards or octanol-water partitioning assays. If equipment is limited, use in silico tools like ALOGPS or ChemAxon .

Q. What methodologies are recommended for resolving enantiomeric purity and confirming the (1R,3S) configuration?

- Methodological Answer :

- Chiral Analysis : Use a Chiralpak IG-3 column with a hexane/isopropanol mobile phase (85:15 v/v) for HPLC separation. Compare retention times with racemic mixtures or enantiopure standards .

- X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) to determine absolute configuration via Flack parameter analysis (see for methodology) .

Q. In pharmacological studies, how does the stereochemistry of this compound influence its bioactivity and metabolic pathways?

- Methodological Answer :

- Bioactivity : Design in vitro assays (e.g., receptor binding or enzyme inhibition) comparing enantiomers. For example, the (1R,3S) form may exhibit higher affinity for aminergic receptors due to spatial alignment of the methylamino group .

- Metabolism : Use hepatic microsome assays to track stereoselective metabolism. LC-MS/MS can identify metabolites; chiral columns distinguish enantiomer-specific oxidation or conjugation pathways .

Data Gaps and Contradictions

- Physicochemical Data : The SDS for analogous compounds (e.g., ) notes missing solubility, vapor pressure, and partition coefficient data. Researchers should prioritize experimental determination using the methods above.

- Regulatory Status : While the compound is not listed under REACH Annex XIV or XVII (no authorization/restrictions), confirm local regulations for laboratory use and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.